4-sulfamoylbenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

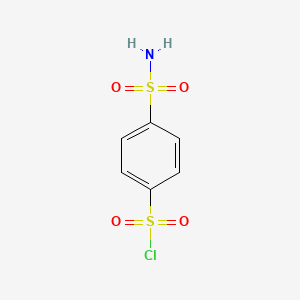

2D Structure

Properties

IUPAC Name |

4-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449764 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46249-41-6 | |

| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-sulfamoylbenzenesulfonyl chloride physical properties

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the core physical and chemical properties of 4-sulfamoylbenzenesulfonyl chloride. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate or building block.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It should be noted that while computed properties are available, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature. The compound is commercially available as a solid.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| Synonym | 4-(aminosulfonyl)benzenesulfonyl chloride | |

| Molecular Formula | C₆H₆ClNO₄S₂ | |

| Molecular Weight | 255.70 g/mol | |

| Physical Form | Solid | |

| InChI Key | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |

| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O |

Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically detailed in the surveyed literature. However, standard methodologies for characterizing solid organic compounds are applicable. The following represents a general workflow for such a characterization.

General Workflow for Physicochemical Characterization

A synthesized and purified compound, such as this compound, undergoes a series of standard analyses to confirm its identity, purity, and physical properties.

Caption: General experimental workflow for the characterization of a synthesized chemical compound.

Melting Point Determination

The melting point of a purified solid sample would be determined using a calibrated melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp®) or oil bath.

-

Procedure: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range typically indicates high purity.

Solubility Analysis

The solubility of the compound would be assessed in a range of standard laboratory solvents to establish a solubility profile.

-

Solvents: Water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, and hexane.

-

Procedure: To approximately 1 mL of a solvent in a test tube, a small, measured amount of the compound (e.g., 10 mg) is added. The mixture is agitated at room temperature. Observations are made regarding dissolution. If the compound dissolves, it is classified as soluble. If not, the mixture may be gently heated to assess temperature effects on solubility. The reactivity of sulfonyl chlorides with protic solvents like water and alcohols should be considered, as decomposition or reaction may occur rather than simple dissolution.

Spectroscopic Analysis

To confirm the chemical structure, a standard battery of spectroscopic tests is employed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectra provide information on the electronic environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained, typically from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups, such as S=O (sulfonyl), N-H (sulfonamide), and C-S bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. This data confirms the molecular formula and provides further structural evidence.

Logical Relationships

The structural relationship of this compound to its parent structures and potential reaction products is a key aspect for its application in synthesis.

Caption: Relationship of this compound to precursors and product classes.

In-Depth Technical Guide to the Solubility of 4-Sulfamoylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-sulfamoylbenzenesulfonyl chloride. Due to the limited availability of public quantitative data for this specific compound, this document focuses on its expected solubility profile based on analogous compounds and provides detailed experimental protocols for its determination. Understanding the solubility of this reagent is critical for its effective use in synthetic chemistry, particularly in the development of sulfonamide-based pharmaceuticals, as it governs reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties

This compound is a bifunctional compound containing both a sulfamoyl (-SO₂NH₂) and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring. These functional groups dictate its reactivity and physical properties, including its solubility.

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ |

| Molecular Weight | 317.16 g/mol |

| Appearance | Typically a white to off-white crystalline solid |

| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, including water, alcohols, and amines.[1] |

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally related benzenesulfonyl chlorides.[2][3] The polarity of the sulfonyl chloride and sulfamoyl groups, combined with the aromatic ring, suggests the following:

-

High Solubility in Polar Aprotic Solvents: Expected to be readily soluble in solvents like acetone, ethyl acetate, and dichloromethane. These solvents can solvate the polar functional groups without reacting with the sulfonyl chloride moiety.

-

Moderate to Low Solubility in Non-Polar Solvents: Solubility is likely limited in non-polar solvents such as hexane or benzene.

-

Reactive in Protic Solvents: The compound will react with protic solvents like water and alcohols. In cold water, it is expected to be sparingly soluble and may decompose.[1][4] This decomposition is accelerated in hot water or hot alcohol.[3] The sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid.[1]

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in various organic solvents is limited. Therefore, experimental determination is necessary for specific applications. The following protocols provide standardized methods for obtaining this critical data.

| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C |

| Acetone | C₃H₆O | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

| Acetonitrile | C₂H₃N | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available |

| Toluene | C₇H₈ | Data not available |

Experimental Protocols

The following methodologies can be employed to determine both the qualitative and quantitative solubility of this compound. It is crucial to use anhydrous solvents to prevent the decomposition of the sulfonyl chloride group.

Protocol 1: Qualitative Solubility Determination (Visual Assessment)

This method provides a rapid preliminary assessment of solubility in various solvents.

Apparatus:

-

Small, dry test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation for each solvent:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Apparatus:

-

Sealable glass vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry glass vial or evaporating dish.

-

Solvent Evaporation: Place the vial or dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue evaporation until a constant weight of the solid residue is achieved.

-

Calculation of Solubility:

-

Weigh the container with the solid residue on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Factors Affecting Solubility

The solubility of this compound is a multifactorial property. The diagram below outlines the key relationships between the solute, solvent, and environmental conditions that influence solubility.

References

An In-depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride (CAS Number 46249-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzenesulfonyl chloride, with the CAS number 46249-41-6, is a key bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring both a sulfamoyl (-SO₂NH₂) group and a reactive sulfonyl chloride (-SO₂Cl) group, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its prominent role as a foundational building block in the design of targeted therapeutics, most notably as inhibitors of carbonic anhydrase.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 46249-41-6 | [1][2] |

| Molecular Formula | C₆H₆ClNO₄S₂ | [1][2] |

| Molecular Weight | 255.70 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Synonyms | 4-(Aminosulfonyl)benzenesulfonyl chloride | [1][2] |

| InChI Key | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | [5] |

| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O | [5] |

Synthesis and Reactivity

Synthesis

Adapted Experimental Protocol: Synthesis of this compound

Disclaimer: This is an adapted protocol and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

Benzenesulfonamide

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add benzenesulfonamide to a stirred excess of chlorosulfonic acid at 0 °C (ice bath).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in dichloromethane (DCM) and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is the cornerstone of its utility in constructing a diverse library of derivatives.

Applications in Drug Development: Carbonic Anhydrase Inhibitors

The most prominent application of this compound is as a foundational scaffold for the development of carbonic anhydrase inhibitors (CAIs).[3][6] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some cancers.[1][7]

The sulfamoyl group of molecules derived from this compound acts as a key zinc-binding group, anchoring the inhibitor to the active site of the carbonic anhydrase enzyme.[3][6] The rest of the molecule can be extensively modified to achieve isoform-selective inhibition and favorable pharmacokinetic properties.[2][4]

Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below illustrates the basic mechanism of carbonic anhydrase and its inhibition by a sulfonamide-based inhibitor derived from this compound.

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow for Inhibitor Development

The general workflow for developing carbonic anhydrase inhibitors using this compound as a starting material is depicted below.

Caption: Drug Discovery Workflow for CA Inhibitors.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[8] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of carbonic anhydrase inhibitors. Its bifunctional nature allows for the straightforward creation of diverse molecular libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working to develop novel therapeutics targeting carbonic anhydrase and other biological targets. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(AMINOSULFONYL)BENZENESULFONYL CHLORIDE(46249-41-6) 1H NMR spectrum [chemicalbook.com]

- 3. echemcom.com [echemcom.com]

- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]

- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

molecular weight of 4-sulfamoylbenzenesulfonyl chloride

An In-depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, also known as 4-(aminosulfonyl)benzenesulfonyl chloride. It details the compound's chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and discusses its applications as a crucial intermediate in the development of sulfonamide-based therapeutics.

Chemical Properties and Data

This compound is a bifunctional organic compound containing both a sulfamoyl (-SO₂NH₂) group and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring at para positions. The sulfonyl chloride moiety is a highly reactive electrophile, making the compound an excellent building block for the synthesis of a wide range of sulfonamide derivatives. The sulfamoyl group can also be a key pharmacophore, contributing to the biological activity of the final molecule.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO₄S₂ | [1][2][3] |

| Molecular Weight | 255.70 g/mol | [1][2][4] |

| CAS Number | 46249-41-6 | [2][3] |

| Appearance | Solid | [1][5] |

| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O | [1][5] |

| InChIKey | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | [1][5] |

| Computed Properties | ||

| TPSA | 94.3 Ų | [2] |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of Sulfonyl Chlorides

Another modern approach involves the conversion of a pre-existing primary sulfonamide into a sulfonyl chloride, which is particularly useful for late-stage functionalization of complex molecules.[5]

Experimental Protocol: Synthesis of a Structurally Related Aryl Sulfonyl Chloride

The following protocol details the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide. This procedure illustrates the core principles that would apply to the synthesis of this compound from a suitable precursor like benzenesulfonamide.

Reaction: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Materials:

-

Acetanilide

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice and water

-

50 mL round-bottom flask

-

Stir bar

-

Claisen adapter

-

Dropping funnel

-

Vacuum distillation adapter and tubing

-

Water aspirator

-

Beaker

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Place 2.7 g of dry acetanilide into a clean, dry 50 mL round-bottom flask equipped with a stir bar.

-

Assemble the apparatus by fitting a Claisen adapter to the flask. Place a dropping funnel on the straight arm and a vacuum distillation adapter on the side arm. Connect the side arm to a water aspirator via tubing to act as a vapor sweep for the HCl gas that will evolve.

-

In a fume hood, carefully measure 8.0 mL of chlorosulfonic acid and add it to the dropping funnel.

-

Cool the reaction flask in an ice-water bath.

-

Begin stirring the acetanilide and add the chlorosulfonic acid dropwise from the dropping funnel over a period of 10-15 minutes. Ensure the reaction does not become too vigorous.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 minutes to ensure the reaction goes to completion.

-

In a fume hood, carefully and slowly pour the reaction mixture over a large beaker containing approximately 50 g of crushed ice. Caution: This quenching process is highly exothermic and will release residual HCl gas.

-

Stir the resulting slurry until all the ice has melted. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold water to remove any remaining acid.

-

The crude product can be air-dried on the filter funnel and should be used promptly in subsequent reactions due to its sensitivity to hydrolysis.

Caption: Experimental workflow for a related aryl sulfonyl chloride synthesis.

Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of this compound in drug development is its use as an electrophile in reactions with primary and secondary amines to form sulfonamides. This reaction is robust and allows for the creation of large libraries of diverse molecules for screening and lead optimization.

Experimental Protocol: General Synthesis of N-Substituted-4-sulfamoylbenzenesulfonamides

This protocol is a general method for the sulfonylation of an amine using this compound, adapted from established procedures for similar sulfonyl chlorides.[1]

Reaction: Amine + this compound → N-Substituted-4-sulfamoylbenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) (2.0 eq)

-

Water (H₂O)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous acetonitrile.

-

Add triethylamine (2.0 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Add this compound (1.0 eq) to the stirred solution in portions at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (sulfonyl chloride) is consumed (typically 2-24 hours).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with chloroform or dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of sulfonamides.

Biological Relevance of Sulfonamide Derivatives

Derivatives synthesized from this compound are of high interest in drug discovery. The sulfonamide functional group is a key feature in a multitude of approved drugs. It acts as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. One of the most well-known roles of aryl sulfonamides is as inhibitors of carbonic anhydrase enzymes.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and for other therapeutic purposes. The un-substituted sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Safety and Handling

This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[3] As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled in a dry environment, preferably in a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.

References

- 1. benchchem.com [benchchem.com]

- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Sulfamoylbenzenesulfonyl Chloride

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-sulfamoylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data, a comprehensive experimental protocol for spectrum acquisition, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The sulfamoyl group (-SO₂NH₂) is an electron-withdrawing group, as is the sulfonyl chloride group (-SO₂Cl). Both groups will deshield the aromatic protons. The protons ortho to the sulfonyl chloride group are expected to be the most deshielded due to the strong electron-withdrawing nature of the chlorine atom.

Based on data from similar compounds such as 4-chlorobenzenesulfonyl chloride and other substituted benzenesulfonyl derivatives, the following chemical shifts and coupling constants are predicted:

| Protons (Structure in Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-A | ~8.0 - 8.2 | Doublet | ~8-9 |

| H-B | ~7.8 - 8.0 | Doublet | ~8-9 |

| -SO₂NH₂ | ~7.5 - 8.0 | Broad Singlet | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry NMR tube. DMSO-d₆ is often suitable for sulfonamides due to its ability to dissolve the sample and exchange with the -NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.[1]

-

Typical acquisition parameters should be set as follows:

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 1-2 seconds.[2]

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[2]

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for observing both aromatic and amide protons.

-

Temperature: The experiment should be conducted at a constant temperature, typically 25°C (298 K).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Carefully phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure accurate integration.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Structural Visualization and Proton Environments

The molecular structure of this compound and the distinct proton environments are illustrated in the following diagram generated using Graphviz.

Figure 1. Molecular structure of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Sulfamoylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-sulfamoylbenzenesulfonyl chloride. It details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a logical workflow for the analysis of this compound, which is a key intermediate in the synthesis of various sulfonamide drugs.

Core Concepts in the IR Analysis of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequency of the absorbed radiation is characteristic of the specific bond and its molecular environment. In this compound, the key functional groups that give rise to distinct IR absorption bands are the sulfonamide group (-SO₂NH₂), the sulfonyl chloride group (-SO₂Cl), and the para-substituted benzene ring.

Predicted Infrared Absorption Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Sulfonamide (-NH₂) | 3390 - 3323 | Medium |

| Symmetric N-H Stretch | Sulfonamide (-NH₂) | 3279 - 3229 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |

| Asymmetric S=O Stretch (SO₂Cl) | Sulfonyl Chloride | 1385 - 1365 | Strong |

| Asymmetric S=O Stretch (SO₂NH₂) | Sulfonamide | 1344 - 1317 | Strong |

| Symmetric S=O Stretch (SO₂Cl) | Sulfonyl Chloride | 1185 - 1165 | Strong |

| Symmetric S=O Stretch (SO₂NH₂) | Sulfonamide | 1187 - 1147 | Strong |

| C=C Stretch (in-ring) | Benzene Ring | 1600 - 1450 | Medium |

| S-N Stretch | Sulfonamide | 924 - 906 | Medium |

| C-H Out-of-Plane Bend (p-substituted) | Benzene Ring | 850 - 800 | Strong |

| S-Cl Stretch | Sulfonyl Chloride | 585 - 565 | Strong |

Note: The precise peak positions can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using standard solid sampling techniques. The following are detailed methodologies for two common approaches.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution spectra of solid samples.

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Gently grind the KBr in the agate mortar to a fine, consistent powder. This step is crucial to minimize scattering of the IR beam.

-

Add the this compound sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.

Attenuated Total Reflectance (ATR) Method

ATR is a convenient and rapid technique that requires minimal sample preparation.

Materials:

-

This compound (a small amount of powder)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the desired range (the lower wavenumber limit will be determined by the crystal material).

Visualizing the Analysis

The following diagrams, generated using the DOT language, illustrate key aspects of the IR spectroscopic analysis of this compound.

In-Depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride: Characterization and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzenesulfonyl chloride, also known as 4-(aminosulfonyl)benzenesulfonyl chloride, is a key intermediate in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. Its bifunctional nature, featuring both a sulfamoyl and a reactive sulfonyl chloride group, allows for the synthesis of a diverse range of complex molecules with significant biological activities. This guide provides a comprehensive overview of the characterization data for this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of relevant chemical workflows.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize the key characterization data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₄S₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 255.70 g/mol | --INVALID-LINK--[1][2] |

| Physical State | Solid | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | |

| CAS Number | 46249-41-6 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available through resources such as ChemicalBook.[3] |

| ¹³C NMR | Data not explicitly found in the search results. |

| FT-IR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) are expected in the regions of 1380-1300 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric). |

| Mass Spectrometry | Data not explicitly found in the search results. |

Experimental Protocols

The following sections detail established experimental procedures for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. These protocols can be adapted for the specific synthesis of this compound and its derivatives.

Synthesis of this compound via Chlorosulfonation

A common and effective method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The following protocol is a general procedure adapted from the synthesis of sulfanilamide, which involves a similar intermediate.[4][5]

Materials:

-

Sulfanilamide (or a suitable precursor like acetanilide, which would require a subsequent hydrolysis step)

-

Chlorosulfonic acid

-

Dry glassware

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a fume hood, carefully add the starting material (e.g., sulfanilamide) in small portions to an excess of cold (0-5 °C) chlorosulfonic acid with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude this compound can be dried and used directly for the next step or purified by recrystallization from a suitable solvent.

Synthesis of Sulfonamides from this compound

This compound is a versatile reagent for the synthesis of a wide array of sulfonamides through its reaction with primary or secondary amines.[6][7]

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Stirring apparatus

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a reaction flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid, water, and brine to remove excess reagents and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Visualizing Chemical Workflows

The synthesis and application of this compound involve a series of logical steps that can be effectively visualized. The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis of sulfonamides and the inhibitory action of sulfonamide drugs.

Caption: A generalized workflow for the synthesis of sulfonamides.

Caption: The mechanism of action of sulfonamide drugs.[8]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. This guide has provided a summary of its key characterization data and adaptable experimental protocols for its synthesis and derivatization. The provided workflows offer a clear visual representation of the synthetic and mechanistic pathways involving this class of compounds. For researchers and drug development professionals, a solid understanding of these principles is crucial for the successful design and execution of synthetic strategies targeting novel sulfonamide-based therapeutics. Further research to fully elucidate the experimental spectroscopic data of this compound would be a valuable addition to the scientific literature.

References

- 1. 4-(aminosulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(aminosulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(AMINOSULFONYL)BENZENESULFONYL CHLORIDE(46249-41-6) 1H NMR spectrum [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scilit.com [scilit.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 4-Sulfamoylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sulfamoylbenzenesulfonyl chloride, a key reagent in pharmaceutical synthesis. Due to its reactive nature, a thorough understanding of its stability profile is critical for ensuring its quality, efficacy in synthetic processes, and the safety of laboratory personnel. The information presented herein is based on the known chemistry of sulfonyl chlorides and data from closely related analogues.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₄S₂ |

| Molecular Weight | 255.7 g/mol |

| IUPAC Name | This compound |

| CAS Number | 46249-41-6 |

| Appearance | White to off-white solid (typical) |

| Melting Point | Not precisely defined; may decompose on heating |

| Solubility | Reacts with water; soluble in many organic solvents |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and potential photolytic degradation.

Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride group is highly reactive towards nucleophiles, including water. This reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid.

The hydrolysis of aromatic sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a reactivity profile with a plateau between pH 2 and 11.

The primary degradation product of this compound upon hydrolysis is 4-sulfamoylbenzenesulfonic acid.

Caption: Hydrolytic degradation of this compound.

Thermal Stability

This compound is expected to be thermally labile. Upon heating, sulfonyl chlorides can decompose, leading to the liberation of hazardous gases. The strength of the carbon-sulfur and sulfur-chlorine bonds will influence the decomposition temperature.

Hazardous decomposition products formed under fire conditions or at elevated temperatures include:

-

Sulfur oxides (SOx)

-

Nitrogen oxides (NOx)

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride gas (HCl)

Caption: Thermal decomposition pathway of this compound.

Photostability

The presence of the benzene ring in this compound suggests a potential for absorbing ultraviolet light, which could lead to photolytic degradation. According to the International Council for Harmonisation (ICH) guideline Q1B on photostability testing, compounds that absorb light at wavelengths of 320 nm or higher are at a higher risk of photodegradation.

Caption: Hypothetical photolytic degradation of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on its chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes thermal decomposition and slows down potential degradation reactions. |

| Humidity | Store in a dry environment. Keep container tightly closed. | Highly sensitive to moisture, which causes rapid hydrolysis. |

| Atmosphere | For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen, argon). | Prevents contact with atmospheric moisture. |

| Light | Protect from light. Store in an opaque or amber container. | Avoids potential photolytic degradation. |

| Incompatible Materials | Store away from strong bases, strong oxidizing agents, alcohols, and water. | Prevents vigorous and potentially hazardous reactions. |

Experimental Protocols

The following are generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific laboratory conditions.

Purity Assessment via Mass Balance and HPLC

This protocol outlines a mass balance approach to determine the purity of a batch of this compound.

Caption: Workflow for purity assessment using a mass balance approach.

Methodologies:

-

Water Content (Karl Fischer Titration):

-

Accurately weigh a suitable amount of the sample into a dry titration vessel containing a Karl Fischer solvent.

-

Titrate with a standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content as a percentage (w/w).

-

-

Residual Solvents (Headspace Gas Chromatography-Mass Spectrometry):

-

Accurately weigh the sample into a headspace vial.

-

Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

-

Seal the vial and incubate at an elevated temperature (e.g., 80 °C).

-

Analyze the headspace vapor by GC-MS.

-

Quantify any detected solvents against a standard.

-

-

Non-Volatile Residue (Thermogravimetric Analysis):

-

Accurately weigh the sample into a TGA pan.

-

Heat the sample under a controlled temperature program (e.g., ramp to 600 °C) in an inert atmosphere.

-

The final weight percentage is the non-volatile residue.

-

-

Related Substances (High-Performance Liquid Chromatography):

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detector: UV at a suitable wavelength (e.g., 230 nm).

-

Sample Preparation: Dissolve the sample in a non-aqueous solvent (e.g., acetonitrile) to prevent hydrolysis.

-

Inject the sample and quantify impurities using area normalization or against reference standards.

-

-

Purity Calculation:

-

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue) - (% Related Substances).

-

Forced Degradation Study for a Stability-Indicating Method

This protocol describes how to perform forced degradation to develop and validate an HPLC method that can separate the intact compound from its degradation products.

Caption: Workflow for a forced degradation study.

Methodologies:

-

Sample Preparation: Prepare stock solutions of this compound in acetonitrile.

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% H₂O₂.

-

Thermal: Heat a solution at 80 °C.

-

Photolytic: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Analysis:

-

At appropriate time points, quench the reactions (e.g., by neutralization) and dilute the samples.

-

Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to identify degradation products.

-

The method is considered "stability-indicating" if all major degradation products are resolved from the parent peak and from each other.

-

Summary and Conclusion

This compound is a reactive compound that requires careful handling and storage to ensure its quality. Its primary stability liability is its sensitivity to moisture, leading to rapid hydrolysis. It is also susceptible to thermal degradation and potentially to photolysis.

For optimal stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Adherence to these conditions will minimize degradation, ensuring the reliability of this important reagent in research and drug development. The provided experimental protocols offer a framework for the quality control and stability assessment of this compound.

An In-depth Technical Guide to Safety Precautions for Handling 4-Sulfamoylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling and use of 4-sulfamoylbenzenesulfonyl chloride (CAS No: 46249-41-6). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document summarizes known hazards, requisite personal protective equipment (PPE), proper handling and storage procedures, and emergency response measures.

Hazard Identification

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] It is imperative that all personnel handling this compound are fully aware of its potential dangers.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

While specific quantitative toxicity data, such as LD50 or occupational exposure limits, were not available in the reviewed literature, the corrosive nature of the compound necessitates stringent safety measures.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risk of exposure and accidents.

Handling:

-

Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store separately from incompatible materials and foodstuff containers.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure. Emergency services should be contacted immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Spill and Leakage:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]

-

Avoid dust formation.

-

Prevent further leakage or spillage if it is safe to do so.[1]

Firefighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

-

Firefighters should wear self-contained breathing apparatus.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological properties of this compound were not available in the reviewed safety data sheets. Researchers should consult specialized toxicological literature or conduct appropriate risk assessments before use.

Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Synthesis of Sulfonamides Using 4-Sulfamoylbenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzenesulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development, serving as a key building block for a diverse range of sulfonamide-containing therapeutic agents. The inherent reactivity of the sulfonyl chloride group allows for its efficient coupling with primary and secondary amines, leading to the formation of stable sulfonamide linkages. The resulting N-substituted 4-sulfamoylbenzenesulfonamides are integral to the structure of numerous clinically significant drugs, including diuretics and carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound.

Reaction Principle

The synthesis of sulfonamides from this compound and an amine is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Applications in Drug Discovery

The 4-sulfamoylphenyl moiety is a well-established pharmacophore, crucial for the biological activity of several classes of drugs.

-

Diuretics: Many loop and thiazide-type diuretics feature a 4-sulfamoylbenzenesulfonamide core. This structural motif is essential for their action on renal transporters, leading to increased excretion of sodium and water.

-

Carbonic Anhydrase Inhibitors: A primary or substituted sulfonamide group is the canonical zinc-binding group for inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. Derivatives of this compound are extensively explored for the development of antiglaucoma agents, anticonvulsants, and anticancer therapies.

Experimental Protocols

Two primary protocols are provided for the synthesis of N-substituted 4-sulfamoylbenzenesulfonamides: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis via Conventional Heating

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (aliphatic or aromatic)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This method is ideal for rapid reaction screening and optimization, often leading to higher yields in shorter reaction times.

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or Triethylamine (TEA)

-

Anhydrous solvent (e.g., THF, Dioxane, or DMF)

-

Microwave reactor vial

-

Standard workup and purification equipment as in Protocol 1

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and the base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in a suitable anhydrous solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

-

Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted 4-sulfamoylbenzenesulfonamides.

Table 1: Synthesis of N-Aryl-4-sulfamoylbenzenesulfonamides

| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Acetone/Pyridine | - | High | [1] |

| 4-Chloroaniline | Pyridine | Acetone/Pyridine | - | High | [2] |

| 4-Methoxyaniline | Pyridine | Acetone/Pyridine | - | High | [2] |

| 2-Aminopyridine | Pyridine | Pyridine | - | 63 | [3] |

Note: Specific yields for reactions with this compound are often reported qualitatively as "high" or quantitatively for analogous sulfonyl chlorides.

Table 2: Synthesis of N-Alkyl-4-sulfamoylbenzenesulfonamides

| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | Triethylamine | THF | 6 | 86 (analogue) | [3] |

| Dibutylamine | NaOH (aq) | Water | - | 94 (analogue) | |

| 1-Octylamine | NaOH (aq) | Water | - | 98 (analogue) |

Note: Yields are for analogous reactions with benzenesulfonyl chloride, indicating the general efficiency of the reaction.

Mandatory Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.

Signaling Pathway Inhibition by Carbonic Anhydrase Inhibitors

References

Application Notes and Protocols: Reaction of 4-Sulfamoylbenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-sulfamoylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, providing a reliable route to a diverse range of sulfonamide derivatives. This class of compounds is of paramount importance in drug discovery, with members exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfamoylphenyl scaffold is a key pharmacophore in numerous approved drugs.

These application notes provide a comprehensive overview of the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides. We detail the underlying reaction principles, provide standardized experimental protocols, and present quantitative data to guide reaction optimization.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

The general mechanism can be visualized as follows:

Caption: Reaction mechanism of this compound with a primary amine.

Data Presentation

The yield of the sulfonamide product is influenced by the nature of the primary amine, reaction conditions, and the base used. The following table summarizes typical yields obtained under standardized laboratory conditions.

| Entry | Primary Amine (R-NH₂) | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 12 | 95 |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 16 | 92 |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 12 | 88 |

| 4 | tert-Butylamine | Pyridine | Dichloromethane | 24 | 75 |

| 5 | 4-Methoxyaniline | Pyridine | Dichloromethane | 12 | 96 |

| 6 | 4-Nitroaniline | Triethylamine | Acetonitrile | 24 | 85 |

Note: Yields are representative and may vary based on specific experimental conditions and purification methods.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[2]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1][2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted-4-sulfamoylbenzenesulfonamide.

Caption: A typical experimental workflow for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.

Applications in Drug Development

The sulfonamide functional group is a key component in a multitude of therapeutic agents. The products derived from the reaction of this compound with primary amines serve as valuable intermediates in the synthesis of drugs with a wide range of applications.[3][4]

-

Antibacterial Agents: The sulfonamide core is classic in antibacterial drugs, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

-

Anticancer Agents: Many modern anticancer drugs, including kinase inhibitors and carbonic anhydrase inhibitors, feature the sulfonamide moiety. The 4-sulfamoylphenyl group can be crucial for binding to the target enzyme.

-

Anti-inflammatory Drugs: Certain sulfonamide derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Diuretics: The sulfamoyl group is a common feature in diuretic drugs that target carbonic anhydrase in the kidneys.

The versatility of the reaction allows for the systematic modification of the 'R' group from the primary amine, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.

References

Application Notes and Protocols: 4-Sulfamoylbenzenesulfonyl Chloride as a Reagent for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-sulfamoylbenzenesulfonyl chloride and its derivatives as key reagents in the synthesis of potent carbonic anhydrase (CA) inhibitors. This document outlines the scientific background, detailed experimental protocols for synthesis and biological evaluation, quantitative inhibitory data, and visual representations of the underlying chemical and biological processes.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, various CA isoforms are expressed in different tissues and are involved in processes such as pH regulation, CO2 transport, and electrolyte balance.[1] The dysregulation of CA activity has been implicated in several diseases. For instance, isoforms hCA II and IV are involved in aqueous humor secretion in the eye, making them established targets for anti-glaucoma drugs.[1][2] Furthermore, the transmembrane isoforms hCA IX and XII are overexpressed in many types of tumors and contribute to the acidification of the tumor microenvironment, thus representing important targets for anticancer therapies.[1][3]

Primary sulfonamides (R-SO2NH2) are a well-established class of highly effective carbonic anhydrase inhibitors.[1] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. This compound and its analogs are versatile chemical building blocks for generating diverse libraries of CA inhibitors. The reactive sulfonyl chloride moiety readily undergoes reaction with primary and secondary amines to form stable sulfonamide linkages, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]

Data Presentation: Inhibitory Activity of Representative Sulfonamide-Based CA Inhibitors

The following table summarizes the in vitro inhibition data (Ki or IC50 values) of representative carbonic anhydrase inhibitors synthesized from sulfonyl chloride precursors. The data is compiled from multiple studies to provide a comparative overview of their potency and selectivity against various human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.

| Compound Class | Target Isoform | Ki (nM) | IC50 (nM) | Reference |

| Sulfonyl Semicarbazides | hCA I | 73.9 - 81.3 | - | [3] |

| hCA II | 3.5 - 71.8 | - | [3] | |

| hCA IX | 20.5 - 81.3 | - | [3] | |

| hCA XII | 0.59 - 0.79 | - | [3] | |

| Triazole-Benzenesulfonamides | hCA I | 41.5 - 1500 | - | [6] |

| hCA II | 30.1 - 755 | - | [6] | |

| hCA IX | 1.5 - 38.9 | - | [6] | |

| hCA XII | 0.8 - 12.4 | - | [6] | |

| Pyrazolyl-Thiazole Benzenesulfonamides | hCA I | - | 428 - 638 | [7] |

| hCA II | - | 95 - 164 | [7] | |

| hCA IX | - | 25 - 52 | [7] | |

| hCA XII | - | 31 - 80 | [7] | |

| Hydrazinyl-Benzenesulfonamides | hCA I | 1.79 - 2.73 | - | [8] |

| hCA II | 1.72 - 11.64 | - | [8] | |

| Indolylchalcone-Triazole-Benzenesulfonamides | hCA I | 18.8 - 50.4 | - | [9] |

| hCA II | <100 | - | [9] | |

| hCA IX | <100 | - | [9] | |

| hCA XII | 10 - 41.9 | - | [9] |

Note: "-" indicates data not available in the cited sources. The inhibitory activities are presented as either Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM). This table is illustrative and represents a selection of data from the literature.

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamide Inhibitors

This protocol describes a general method for the synthesis of sulfonamide-based carbonic anhydrase inhibitors via the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

-

Aryl or heteroaryl sulfonyl chloride (e.g., this compound) (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.

-

Add the base (e.g., pyridine or triethylamine, 2-3 eq) to the solution and stir.

-

In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in the same anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-